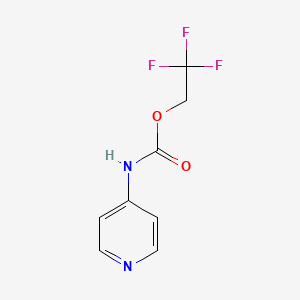
2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate
Descripción general
Descripción
“2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate” is a chemical compound with the IUPAC name 2,2,2-trifluoroethyl 4-pyridinylmethylcarbamate . It has a molecular weight of 234.18 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9F3N2O2/c10-9(11,12)6-16-8(15)14-5-7-1-3-13-4-2-7/h1-4H,5-6H2,(H,14,15) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 234.18 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density were not found in the sources I accessed.Aplicaciones Científicas De Investigación
Herbicidal Activity
The compound has been explored for its potential in agriculture, particularly in its herbicidal activity against weeds and its phytotoxicity against transplanted rice. The herbicidal efficacy was noted to vary with the structure of the compound, particularly the aryl group and carbamoyl group. One of the analogs demonstrated excellent herbicidal efficacy as a new candidate for paddy rice herbicide without showing phytotoxicity to the rice, indicating its potential for selective weed management in crop fields (Nakayama et al., 2012).
Synthesis of Heterocyclic Compounds
It also serves as a key component in the synthesis of various heterocyclic compounds. A catalyst-free synthesis technique utilizing the compound has been developed, which is suitable for the high-yielding synthesis of a wide range of substituted carbamates. This environmentally friendly technique opens pathways for the production of compounds with potential applications in various fields, including pharmaceuticals and materials science (Kasatkina et al., 2021).
Electronic and Optical Applications
The compound's derivatives have been employed in the production of materials for electronic and optical applications, such as organic light-emitting diodes (OLEDs). This involves the study and manipulation of electrochemical properties and the exploration of host materials for these devices, indicating its importance in the development of advanced electronic and photonic technologies (Zhao et al., 2020).
Molecular Functionalization
The compound plays a crucial role in the functionalization of molecules, specifically in the selective metalation and subsequent functionalization of trifluoromethyl-substituted pyridines and quinolines. This process is vital for the preparation of complex molecules with desired functional groups, showcasing its significance in synthetic chemistry and material science (Schlosser & Marull, 2003).
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2,2,2-Trifluoroethyl N-(pyridin-4-yl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may impact the expression of genes involved in metabolic processes, leading to changes in the production of key metabolites. Additionally, it can affect cell signaling pathways by interacting with specific receptors or signaling molecules .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. The binding interactions can involve covalent bonds, hydrogen bonds, or hydrophobic interactions, depending on the specific biomolecule involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation can influence its long-term effects on cellular function. For instance, it may degrade into other products that have different biochemical properties and interactions. Additionally, long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular function, such as alterations in gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes. Threshold effects may be observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For example, this compound may inhibit or activate enzymes involved in the breakdown or synthesis of key metabolites, leading to changes in their concentrations. These interactions can have downstream effects on cellular metabolism and overall biochemical function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in certain cellular compartments or tissues, depending on its biochemical properties and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects .
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-pyridin-4-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)5-15-7(14)13-6-1-3-12-4-2-6/h1-4H,5H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKKWJBKQQNTFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


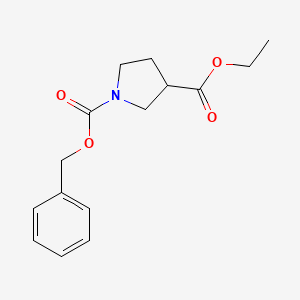
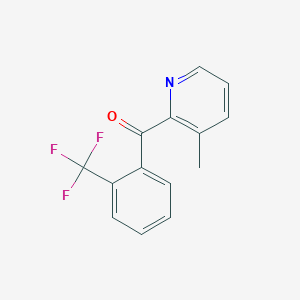
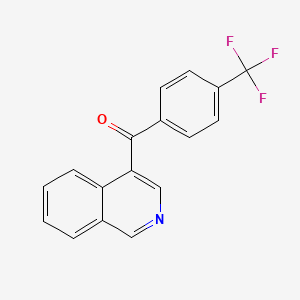

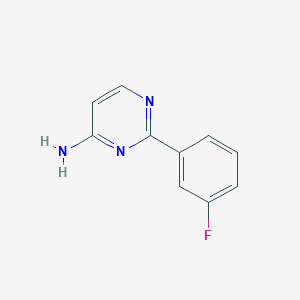
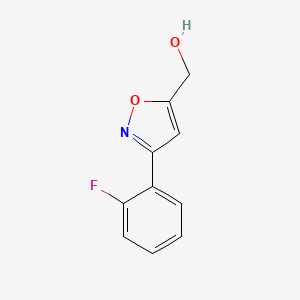
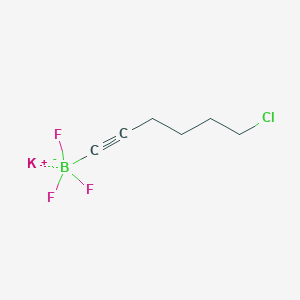
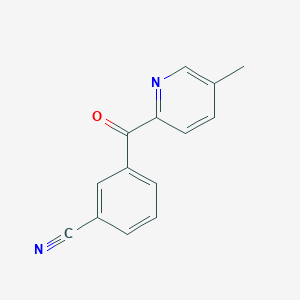
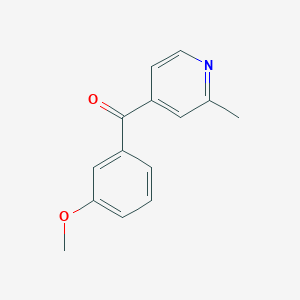
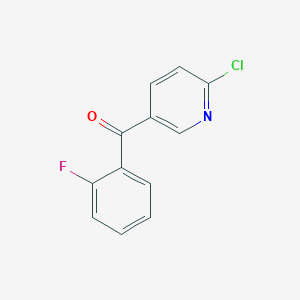
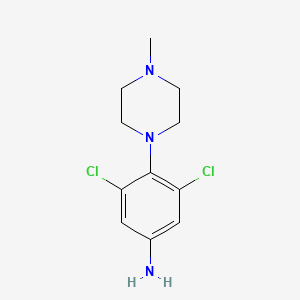
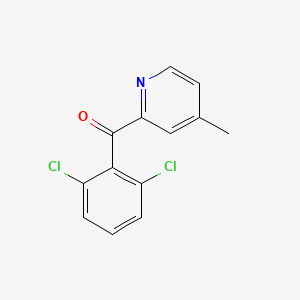
![8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one](/img/structure/B1463320.png)

